Welcome to the BenchChem Online Store!
molecular formula C11H8Cl2N2O B1217055 Diclomezine CAS No. 62865-36-5

Diclomezine

Cat. No. B1217055
M. Wt: 255.1 g/mol
InChI Key: UWQMKVBQKFHLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04603201

Procedure details

A mixture of 3.05 g (0.01 mole) of methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate, 0.6 g (0.012 mole) of hydrazine monohydrate and 30 ml of methanol was heated under reflux for 3.5 hours. 1.1 ml of concentrated hydrochloric acid was then added to the mixture, after which it was again heated under reflux for a further 6 hours. At the end of this time, the solvent was distilled off and the residue was washed, in turn, with water and with a small amount of diethyl ether, after which it was dried to give 1.80 g of the desired product. The washings were extracted with ethyl acetate and the extract was dried over anhydrous sodium sulphate, after which the organic solvent was distilled off. The residue was washed in turn with benzene and with diethyl ether, to give a further 0.11 g of the desired product. The total yield of 6-(3,5-dichloro-4-methylphenyl)-3(2H)pyridazinone was 1.91 g (74.9%) and the properties of the product were identical with those of the products of Examples 1(d), 2 and 3.
Name
methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:10](=O)[CH2:11][CH:12](OC)[C:13]([O:15]C)=O)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].O.[NH2:21][NH2:22].Cl>CO>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[CH:12][C:13](=[O:15])[NH:21][N:22]=2)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate
Quantity
3.05 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1C)Cl)C(CC(C(=O)OC)OC)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was again heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
At the end of this time, the solvent was distilled off
WASH
Type
WASH
Details
the residue was washed, in turn, with water and with a small amount of diethyl ether
CUSTOM
Type
CUSTOM
Details
after which it was dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1C)Cl)C=1C=CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.